Thermodynamic Stability and Physical Properties of Diethyl(difluoro)stannane: A Technical Guide
Thermodynamic Stability and Physical Properties of Diethyl(difluoro)stannane: A Technical Guide
Executive Summary
Diethyl(difluoro)stannane (Et₂SnF₂), commonly referred to as diethyltin difluoride, is a specialized organotin(IV) compound characterized by its remarkable thermodynamic stability and unique polymeric solid-state structure. While dialkyltin dihalides such as chlorides and bromides are typically discrete, highly soluble molecules, the difluoride analogs form infinite coordination polymers. This whitepaper provides an in-depth analysis of the structural causality behind these properties, detailed synthesis protocols, and critical safety data for researchers in materials science, catalysis, and drug development.
Structural Chemistry and Thermodynamic Stability
The defining characteristic of diethyl(difluoro)stannane is its extraordinary thermodynamic stability, which fundamentally dictates its physical behavior. In the solid state, the central tin atom exhibits an octahedral coordination geometry[1]. The two ethyl groups occupy the trans-axial positions, while the four fluorine atoms reside in the equatorial plane[1].
The causality of its stability lies in intermolecular bridging. Each highly electronegative fluorine atom acts as a bridging ligand (Sn–F–Sn), donating lone-pair electron density into the empty 5d orbitals of adjacent tin atoms[1]. This intermolecular coordination expands the tin atom's coordination number from four (tetrahedral) to six (octahedral), driving the spontaneous assembly of infinite two-dimensional [SnF₂]ₙ sheets[1].
Overcoming this cross-linked network requires massive thermal energy. The combination of strong covalent Sn–F bonds and ionic bridging interactions creates a deep thermodynamic sink, resulting in a massive release of lattice energy during crystallization[1]. Consequently, diethyltin difluoride resists thermal decomposition and remains insoluble in nearly all organic solvents, standing in stark contrast to its chloride counterparts[2].
Thermodynamic pathway of Et2SnF2 from monomer to stable 2D polymeric lattice.
Physical and Chemical Properties
Because of the robust Sn–F–Sn bridging network, the macroscopic physical properties of diethyltin difluoride are heavily skewed toward high thermal stability and negligible solubility[2]. The table below summarizes these critical parameters based on data extrapolated from dialkyltin difluoride analogs.
| Property | Value |
| Chemical Formula | C₄H₁₀F₂Sn |
| Molar Mass | 214.83 g/mol |
| Appearance | White crystalline or chunky solid[2] |
| Melting Point | >300 °C (Decomposes prior to true melting)[2] |
| Solubility | < 1 mg/mL at 20 °C (Water and standard organics)[2] |
| Coordination Geometry | Octahedral (Solid State)[1] |
| Crystal System | Tetragonal[1] |
Synthesis and Purification Protocol
The synthesis of diethyl(difluoro)stannane relies on a halide exchange reaction. The reaction is driven to completion by Le Chatelier's principle, as the highly insoluble polymeric fluorinated product precipitates out of the solution. The following self-validating protocol ensures high purity and yield.
Reagents: Diethyltin dichloride (Et₂SnCl₂), Aqueous Hydrofluoric Acid (HF, 48%) or Potassium Fluoride (KF), Deionized Water, Ethanol.
Step-by-Step Methodology:
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Precursor Dissolution: Dissolve 0.1 mol of diethyltin dichloride in 150 mL of absolute ethanol. Ensure complete dissolution under gentle stirring at room temperature.
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Fluorination: Slowly add a stoichiometric excess (0.25 mol) of aqueous HF (or a saturated KF solution) dropwise to the stirring mixture. Causality: The high thermodynamic stability of the Sn–F bond relative to the Sn–Cl bond, combined with the insolubility of the resulting polymer, provides the enthalpic driving force for the metathesis[3].
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Nucleation and Precipitation: As the halide exchange occurs, the transient monomeric Et₂SnF₂ immediately undergoes intermolecular coordination. A dense, white precipitate of polymeric diethyltin difluoride will form exothermically[1].
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Isolation: Filter the suspension through a medium-porosity glass frit under vacuum.
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Washing and Self-Validation: Wash the filter cake extensively with deionized water (3 × 50 mL) followed by cold ethanol (2 × 20 mL) to remove unreacted HF/KF and liberated HCl/KCl.
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Validation Step: Test the aqueous filtrate with a few drops of 0.1 M AgNO₃. The absence of a white AgCl precipitate confirms the complete removal of chloride byproducts, validating the purity of the solid.
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Drying: Dry the isolated white solid under high vacuum at 60 °C for 12 hours to remove residual moisture.
Step-by-step experimental workflow for the synthesis and isolation of Et2SnF2.
Safety, Toxicity, and Handling
Organotin compounds exhibit significant biological activity, and diethyltin derivatives must be handled with strict safety protocols, particularly by professionals in drug development[4].
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Mechanism of Toxicity: Dialkyltin compounds, including diethyltin, can cause specific lesions in the bile ducts and induce lymphoid atrophy, particularly affecting the thymus[4]. In vivo studies indicate that tetra- and triethyltin compounds undergo dealkylation in the liver—catalyzed by microsomal monooxygenases—to form diethyltin derivatives, which directly contribute to systemic toxicity[5].
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Exposure Routes: Diethyltin halides are known to produce severe skin and mucous membrane irritation. Prolonged dermal contact can lead to localized necrosis and severe edema[6].
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Handling Requirements: All manipulations involving diethyltin difluoride, especially during synthesis where highly corrosive HF is present, must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, face shield, and chemical-resistant apron).
Applications in Drug Development and Catalysis
In pharmaceutical research, dialkyltin compounds are frequently investigated for their antineoplastic properties. The unique octahedral coordination capability of the tin center allows these molecules to interact with the phosphate backbones of DNA, inducing apoptosis in specific tumor cell lines[1]. Furthermore, owing to their high thermodynamic stability and controlled reactivity, organotin fluorides like Et₂SnF₂ are utilized as mild, quantitative fluorinating reagents for main group element chlorides in advanced synthetic chemistry[3].
References
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Title: Dimethyltin difluoride | C2H6F2Sn | CID 77130 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
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Title: HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Toxicological Profile for Tin and Tin Compounds Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
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Title: Biological Activity of Organotin Compounds--An Overview Source: Utrecht University Repository URL: [Link]
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Title: Silicon-28-Tetrafluoride as an Educt of Isotope-Engineered Silicon Compounds and Bulk Materials for Quantum Systems Source: MDPI Molecules URL: [Link]
Sources
- 1. Dimethyltin Difluoride|C2H6F2Sn|3582-17-0 [benchchem.com]
- 2. Dimethyltin difluoride | C2H6F2Sn | CID 77130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
